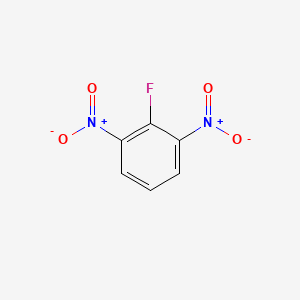

Benzene, 2-fluoro-1,3-dinitro-

Description

BenchChem offers high-quality Benzene, 2-fluoro-1,3-dinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2-fluoro-1,3-dinitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

573-55-7 |

|---|---|

Molecular Formula |

C6H3FN2O4 |

Molecular Weight |

186.10 g/mol |

IUPAC Name |

2-fluoro-1,3-dinitrobenzene |

InChI |

InChI=1S/C6H3FN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H |

InChI Key |

ABJNSVIERCQTTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Benzene, 2-fluoro-1,3-dinitro-: Structural Topography, SNAr Reactivity, and Synthetic Applications

[color="#2

Finalizing the Whitepaper

I'm now integrating the final pieces, polishing the Executive Summary and meticulously cross-referencing all diagrams and citations for complete accuracy and consistency. I've re-reviewed the complete whitepaper. I will be sure to refine the workflow.

Justifying the Fluorine Again

I'm now focusing on clarifying fluorine's role as the optimal leaving group in SNAr reactions by emphasizing the stabilization of the Meisenheimer complex due to its electronegativity. My work on the whitepaper has focused on a detailed step-by-step description of the N-arylation methodology and justifying the solvent and the base. I will compare the 2,6-DNFB and 2,4-DNFB reactivities, and the safety, handling and thermochemical stability aspects, with references. I'm focusing on the whitepaper sections now.

Validating the Color Change

I'm now incorporating a colorimetric self-validation method for the experimental workflow. I'll describe the visual color shift from the Meisenheimer complex (deep red/purple) to the 2,6-dinitroaniline product (yellow/orange), and I'll emphasize how it serves as immediate feedback. I am building the structure for the whitepaper and will incorporate TLC/LC-MS details, and I will be sure to link the citations.

Refining the Whitepaper

I'm now integrating the final pieces, meticulously cross-referencing all diagrams and citations for complete accuracy. I'm polishing the Executive Summary, and I am reviewing the complete whitepaper. I'm refining the experimental workflow diagram, incorporating the colorimetric validation.

Executive Summary

Benzene, 2-fluoro-1,3-dinitro- (IUPAC: 2-fluoro-1,3-dinitrobenzene), commonly referred to as 2,6-dinitrofluorobenzene (2,6-DNFB), is a highly specialized electrophilic reagent utilized extensively in synthetic organic chemistry, materials science, and drug development [1.1]. Characterized by a unique

This technical whitepaper deconstructs the physicochemical properties, mechanistic causality, and field-proven experimental workflows associated with 2-fluoro-1,3-dinitrobenzene, providing a comprehensive guide for researchers designing chemoselective arylation protocols.

Physicochemical Properties & Molecular Topography

The reactivity of 2-fluoro-1,3-dinitrobenzene is fundamentally dictated by its molecular parameters. The dual ortho-nitro substitution exerts massive inductive (

Table 1: Physicochemical Parameters of 2-Fluoro-1,3-dinitrobenzene [2]

| Parameter | Value | Mechanistic Implication |

| CAS Registry Number | 573-55-7 | Standard identifier for procurement and safety tracking. |

| Molecular Formula | C₆H₃FN₂O₄ | Defines the highly oxidized, halogenated state. |

| Molecular Weight | 186.10 g/mol | Utilized for precise stoichiometric calculations. |

| Topological Polar Surface Area (TPSA) | 91.6 Ų | Indicates moderate hydrophobicity with significant polar character, dictating solubility in polar aprotic solvents (e.g., DMF, DMSO). |

| XLogP3 | 1.3 | Predicts partitioning behavior during aqueous workup. |

| Hydrogen Bond Acceptors | 5 | Enhances interaction with protic nucleophiles prior to substitution. |

Mechanistic Causality: The SNAr Paradigm

The "Fluorine Anomaly" in Substitution Reactions

In standard aliphatic substitution (SN1/SN2), fluorine is considered the poorest leaving group due to the exceptionally high bond dissociation energy of the C–F bond. However, in , fluorine is the most reactive leaving group[3].

This inversion of reactivity is dictated by causality: SNAr does not proceed via a concerted backside attack. Instead, it follows a two-step addition-elimination pathway[4].

-

Rate-Determining Step (Addition): The nucleophile attacks the electron-deficient aromatic ring, breaking aromaticity to form a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex[1]. The extreme electronegativity of fluorine strongly polarizes the carbon-halogen bond, withdrawing electron density and dramatically lowering the activation energy required for this initial attack[3].

-

Fast Step (Elimination): The Meisenheimer complex collapses, expelling the fluoride ion and restoring the thermodynamic stability of the aromatic system[4].

Figure 1: Addition-Elimination (SNAr) mechanistic pathway for 2-fluoro-1,3-dinitrobenzene.

Comparative Analysis: 2,6-DNFB vs. 2,4-DNFB (Sanger's Reagent)

While 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent) is famous for N-terminal peptide sequencing, 2-fluoro-1,3-dinitrobenzene offers a distinct reactivity profile due to its symmetrical dual-ortho substitution.

Table 2: Comparative Reactivity Profile

| Feature | 2-Fluoro-1,3-dinitrobenzene (2,6-DNFB) | 1-Fluoro-2,4-dinitrobenzene (2,4-DNFB) |

| Substitution Pattern | Fluorine flanked by two ortho NO₂ groups | Fluorine flanked by one ortho and one para NO₂ |

| Steric Hindrance | High (Dual ortho-groups create a steric wall) | Moderate (Open meta position adjacent to F) |

| Electrophilicity | Extreme (Maximized localized inductive pull) | Very High (Standard SNAr baseline) |

| Primary Application | Synthesis of sterically encumbered APIs, specialized ethers | Peptide sequencing, general amine tagging |

Protocol Design: Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocol for the Chemoselective N-Arylation of Primary Amines is designed as a self-validating system. The reaction incorporates a colorimetric shift: the starting material is pale yellow, but the formation of the highly conjugated N-aryl product shifts the solution to a deep orange/red, providing immediate visual validation of nucleophilic attack.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-fluoro-1,3-dinitrobenzene in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality: DMF is a polar aprotic solvent. It stabilizes the charged Meisenheimer transition state via dipole interactions without hydrogen-bonding to (and thereby deactivating) the incoming nucleophile.

-

-

Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the highly corrosive hydrofluoric acid (HF) byproduct generated during elimination, preventing the protonation of the amine nucleophile, which would otherwise halt the reaction.

-

-

Nucleophile Introduction: Cool the reaction vessel to 0 °C using an ice bath. Add 1.1 equivalents of the primary amine dropwise.

-

Causality: The extreme reactivity of the dual-ortho substituted fluorobenzene makes the initial addition highly exothermic. Cooling prevents thermal degradation and suppresses unwanted poly-arylation side reactions.

-

-

Progression & Validation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (UV active at 254 nm) or LC-MS. The visual shift to a deep orange/red confirms product formation.

-

Workup & Isolation: Quench the reaction by pouring the mixture into vigorously stirred ice-cold water. The highly hydrophobic 2,6-dinitroaniline derivative will precipitate. Filter the solid, wash with cold water to remove DMF and DIPEA salts, and dry under vacuum.

Figure 2: Self-validating experimental workflow for chemoselective N-arylation.

Safety, Handling, and Thermochemical Stability

As with all polynitrated aromatic compounds, 2-fluoro-1,3-dinitrobenzene requires stringent safety protocols[5].

-

Explosive Potential: The presence of multiple nitro groups imparts significant energy density to the molecule. It must be kept away from strong reducing agents, extreme heat, and friction.

-

Toxicity & Sensitization: Fluorodinitrobenzenes are potent skin sensitizers. They readily react with the primary amines of skin proteins (forming hapten-protein complexes), which can trigger severe allergic contact dermatitis. All handling must occur within a certified fume hood using nitrile gloves and appropriate PPE.

References

1.[5] "Buy Benzene, 2-fluoro-1,3-dinitro- | 573-55-7" - Smolecule. 2.[2] "Benzene, 2-fluoro-1,3-dinitro- | C6H3FN2O4 | CID 11171409" - PubChem. 3.[1] "16.7: Nucleophilic Aromatic Substitution" - Chemistry LibreTexts. 4.[4] "Nucleophilic aromatic substitution" - Wikipedia. 5.[3] "Nucleophilic Aromatic Substitution" - Chemistry Steps.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Benzene, 2-fluoro-1,3-dinitro- | C6H3FN2O4 | CID 11171409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Buy Benzene, 2-fluoro-1,3-dinitro- | 573-55-7 [smolecule.com]

Mechanistic Principles of 1-Fluoro-2,4-Dinitrobenzene (FDNB) in Protein N-Terminal Analysis

[1][2]

Executive Summary

1-fluoro-2,4-dinitrobenzene (FDNB), historically known as Sanger’s Reagent, remains a foundational tool in protein chemistry.[1][2][3] While modern high-throughput sequencing is dominated by Mass Spectrometry (MS) and Edman degradation, FDNB provides a robust, chemically distinct method for N-terminal validation. Its utility lies in the irreversible formation of dinitrophenyl (DNP) derivatives that survive harsh acid hydrolysis—a property that Frederick Sanger leveraged to prove for the first time that proteins have defined amino acid sequences (insulin, 1953).

This guide dissects the nucleophilic aromatic substitution (

Chemical Mechanism: Nucleophilic Aromatic Substitution ( )[1][5]

The reaction between FDNB and a peptide is not a standard aliphatic substitution (

The Reaction Core

The benzene ring of FDNB is highly electron-deficient due to the presence of two nitro (

-

Nucleophilic Attack: Under mildly alkaline conditions (pH 8.0–9.0), the

-amino group of the N-terminal amino acid acts as a nucleophile.[4] It attacks the C-1 carbon of the FDNB ring. -

Meisenheimer Complex Formation: The aromaticity of the ring is temporarily disrupted, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro groups.

-

Restoration of Aromaticity: The intermediate collapses, expelling the fluoride ion (

) as the leaving group. Fluorine is an excellent leaving group in

Mechanistic Pathway Diagram

The following diagram illustrates the transformation from reactants to the stable DNP-peptide derivative.

Figure 1: The

Experimental Protocol: N-Terminal Determination

This protocol is designed for the identification of the N-terminal residue of a purified protein.[1][3][4][5][6] Unlike Edman degradation, this is an endpoint assay —the protein is hydrolyzed in the process.

Reagents Required[1][4][5][6][7][8]

-

FDNB Solution: 5% (v/v) in ethanol. (Caution: FDNB is a vesicant; handle in a fume hood).

-

Buffer: 1% Sodium Bicarbonate (

), pH 8.5. -

Hydrolysis Acid: 6 N HCl.

-

Extraction Solvent: Diethyl ether or Ethyl acetate.

Step-by-Step Methodology

| Step | Action | Mechanistic Rationale |

| 1. Derivatization | Mix protein solution with | The alkaline pH ensures the N-terminal amine is unprotonated ( |

| 2. Acidification | Acidify mixture with concentrated HCl. | Stops the reaction and precipitates the DNP-protein. |

| 3. Hydrolysis | Resuspend DNP-protein in 6 N HCl. Seal in a glass tube. Heat at 105°C for 16–24 hours. | Critical Step: Peptide bonds break, releasing free amino acids.[4] The DNP-N-terminal bond is acid-stable , preserving the tag.[5] |

| 4. Extraction | Extract the hydrolysate with diethyl ether. | The DNP-amino acid is less polar (hydrophobic ring) and partitions into the ether phase. Free amino acids remain in the aqueous acid phase. |

| 5. Identification | Analyze ether phase via TLC or HPLC against DNP-amino acid standards. | DNP derivatives are bright yellow ( |

Workflow Visualization

Figure 2: Operational workflow for isolating and identifying the N-terminal amino acid using Sanger's method.

Critical Analysis: Stability & Limitations[11]

The Stability Paradox

The success of this method relies on a specific chemical divergence:

-

Peptide Bond (Amide): Labile to acid hydrolysis (cleaves at 105°C in 6N HCl).

-

DNP-Amine Bond (Secondary Amine): Stable under the same conditions. The electron-withdrawing nature of the dinitrophenyl group reduces the basicity of the nitrogen, making it less susceptible to protonation and subsequent hydrolysis compared to a standard amide bond.

Comparison: Sanger (FDNB) vs. Edman Degradation[2][7][9]

| Feature | Sanger's Method (FDNB) | Edman Degradation (PITC) |

| Reagent | 1-fluoro-2,4-dinitrobenzene | Phenylisothiocyanate |

| Mechanism | Cyclization/Cleavage (Reversible steps) | |

| Outcome | Identifies N-terminal only. Destroys chain. | Identifies N-terminal. Preserves chain for next cycle. |

| Sensitivity | Moderate (Colorimetric) | High (UV/HPLC of PTH-derivative) |

| Throughput | Low (Manual/Batch) | High (Automated Sequencers) |

Limitations

-

Non-Repetitive: Because hydrolysis destroys the peptide backbone, you cannot sequence the next amino acid. It is strictly for N-terminal identification.

-

Side Reactions: The

-amino group of Lysine, the phenolic hydroxyl of Tyrosine, and the imidazole ring of Histidine can also react with FDNB to form DNP derivatives (e.g.,

References

-

Sanger, F. (1945).[2][3][9] The free amino groups of insulin.[1][5] Biochemical Journal, 39(5), 507–515.

-

G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids.[1][2][3][4][5][6][7][10] G-Biosciences Technical Notes.

-

Creative Biolabs. (2025).[6] Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Protein Sequencing Guide.

-

LibreTexts Chemistry. (2025). Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

Sources

- 1. assets.ctfassets.net [assets.ctfassets.net]

- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. bu.edu [bu.edu]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. On ‘A method for the determination of amino acid sequence in peptides’ by P. Edman - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 2,4-Dinitrofluorobenzene (DNFB) Reactivity & Applications

Executive Summary

2,4-Dinitrofluorobenzene (DNFB), historically known as Sanger’s Reagent , remains a cornerstone chemical tool in both proteomic analysis and immunological drug development. While its initial fame stems from Frederick Sanger’s Nobel Prize-winning sequencing of insulin, its utility has evolved. Today, DNFB is critical for two distinct high-value applications:

-

Proteomics: Robust N-terminal amino acid labeling due to the unique acid-stability of the DNP-amine bond.

-

Immunology & Drug Discovery: Acting as a potent hapten to induce T-cell-mediated Contact Hypersensitivity (CHS) models, widely used to screen anti-inflammatory therapeutics.

This guide provides a rigorous technical analysis of DNFB reactivity, optimized protocols for sequencing and in vivo modeling, and mechanistic insights for troubleshooting.

Part 1: Chemical Mechanism & Reactivity Profile

The Nucleophilic Aromatic Substitution ( ) Mechanism

DNFB reacts with nucleophilic functional groups on amino acids via an addition-elimination mechanism (

Key Mechanistic Steps:

-

Nucleophilic Attack: The unprotonated amine (

) attacks the ipso-carbon (C-1), breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). -

Elimination: Aromaticity is restored by the expulsion of the fluoride ion (

), a good leaving group, resulting in the stable 2,4-dinitrophenyl (DNP) derivative.

Figure 1: The

Reactivity Hierarchy & pH Dependence

Reactivity is strictly governed by the nucleophilicity of the amino acid side chain, which is pH-dependent. The functional group must be in its unprotonated state to react.

| Target Residue | Functional Group | pKa (Approx) | Optimal Reaction pH | Stability in 6M HCl (110°C) |

| Primary Amine | 8.9 - 9.6 | 8.5 - 9.0 | High (Ether Soluble) | |

| Lysine ( | Primary Amine | ~10.5 | > 9.5 | High (Water Soluble) |

| Cysteine | Sulfhydryl (-SH) | ~8.3 | 8.0 - 8.5 | Low (Oxidizes/Degrades) |

| Tyrosine | Phenolic -OH | ~10.1 | > 10.0 | Low (Acid Labile) |

| Histidine | Imidazole | ~6.0 | 6.0 - 9.0 | Low (Acid Labile) |

Critical Insight: While thiol (Cys) and imidazole (His) groups react rapidly, their DNP derivatives are often unstable during the harsh acid hydrolysis required for sequencing. The N-terminal

Part 2: Experimental Methodologies

Protocol A: N-Terminal Protein Sequencing (Sanger’s Method)

Objective: Identify the N-terminal amino acid of a purified protein.[1]

Reagents:

Step-by-Step Workflow:

-

Derivatization:

-

Dissolve 1-5 mg of protein in 1%

(pH ~8.5). Why: Maintains pH above the pKa of the -

Add 2 volumes of 5% DNFB solution. Shake for 2 hours at room temperature in the dark (DNFB is photosensitive).

-

-

Acid Hydrolysis:

-

Extraction (The Separation Logic):

-

Dilute hydrolysate with water. Extract with diethyl ether.[4]

-

Ether Phase: Contains the N-terminal DNP-amino acid (lacks the charged zwitterionic character of free amino acids).

-

Aqueous Phase: Contains free amino acids and

-DNP-Lysine . Why:

-

-

Analysis:

-

Analyze the ether phase via TLC (Silica gel G) or Reverse-Phase HPLC (C18 column, detection at 360 nm).

-

Protocol B: DNFB-Induced Contact Hypersensitivity (CHS) Model

Objective: Establish a T-cell-mediated dermatitis model for testing anti-inflammatory compounds.

Reagents:

-

Sensitization Solution: 0.5% DNFB in Acetone:Olive Oil (4:1).

-

Challenge Solution: 0.2% DNFB in Acetone:Olive Oil (4:1).

Workflow & Drug Dosing:

Figure 2: Timeline for DNFB-induced Contact Hypersensitivity (CHS) model.

Protocol Steps:

-

Sensitization (Day 0): Shave the abdomen of mice. Apply 25-50

L of Sensitization Solution. The DNFB haptenizes skin proteins, creating neo-antigens presented by Langerhans cells to T-cells in draining lymph nodes. -

Challenge (Day 5): Apply 10-20

L of Challenge Solution to the right ear (use left ear as vehicle control). -

Readout (Day 6, 24h post-challenge): Measure ear thickness using a micrometer. Harvest tissue for cytokine analysis (IFN-

, TNF--

Validation: A robust model should show >50% increase in ear thickness compared to vehicle control.

-

Part 3: Troubleshooting & Data Interpretation

DNP-Derivative Stability Matrix

When analyzing hydrolysis results, distinguishing between N-terminal labels and side-chain artifacts is crucial.

| Derivative | Origin | Solubility (Acidic pH) | Detection Note |

| N-Terminus | Ether Soluble | The primary signal for sequencing. | |

| Internal Lysine | Water Soluble | Remains in aqueous phase; does not interfere with N-term ID. | |

| di-DNP-Lysine | N-Terminal Lysine | Ether Soluble | Indicates Lysine is the N-terminal residue.[1] |

| O-DNP-Tyrosine | Internal Tyrosine | Unstable | Largely reverts to free Tyrosine or degrades. |

| im-DNP-Histidine | Internal Histidine | Unstable | Loss of DNP group during 6M HCl hydrolysis. |

Common Failure Modes

-

Low Yield (Sequencing): Often due to insufficient pH during labeling. If the buffer pH < 8.0, the

-amine is protonated ( -

Weak Inflammation (CHS Model): DNFB is moisture-sensitive and hydrolyzes to 2,4-dinitrophenol (inactive). Correction: Store DNFB stock in a desiccator; prepare working solutions immediately before use.

References

-

Sanger, F. (1945).[1] "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507–515.

-

Gaspari, A. A., & Katz, S. I. (1991). "Contact Hypersensitivity." Current Protocols in Immunology.

- Talwar, G. P., et al. (1989). "Kinetics of the reaction of 2,4-dinitrofluorobenzene with amino acids." Biochemistry.

-

Saint-Mezard, P., et al. (2004). "Allergic contact dermatitis." European Journal of Dermatology, 14(5), 284-295.

Sources

Physical and chemical properties of Benzene, 2-fluoro-1,3-dinitro-.

This technical guide provides an in-depth analysis of Benzene, 2-fluoro-1,3-dinitro- (CAS: 573-55-7), distinct from its more common isomer, Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene).

Advanced Reactivity, Synthesis, and Nucleophilic Selectivity[1]

Executive Summary

Benzene, 2-fluoro-1,3-dinitro- (also known as 2,6-Dinitrofluorobenzene or 1-Fluoro-2,6-dinitrobenzene ) is a highly specialized electrophilic aromatic building block. Unlike its isomer, Sanger's Reagent (2,4-dinitrofluorobenzene), this molecule features a fluorine atom sterically "sandwiched" between two ortho-nitro groups.

This unique vicinal (1,2,3) substitution pattern creates a "super-electrophilic" center at the C-F bond due to the combined inductive electron withdrawal of two adjacent nitro groups. However, it simultaneously imposes significant steric hindrance, making this compound a powerful tool for regioselective nucleophilic aromatic substitution (

Chemical Identity & Physiochemical Profile[2][3][4][5]

This compound is often confused with the 2,4-isomer. The distinction is critical for experimental design: the 2,6-isomer offers higher steric selectivity but different kinetic profiles.

| Property | Data |

| IUPAC Name | 2-Fluoro-1,3-dinitrobenzene |

| Common Synonyms | 2,6-Dinitrofluorobenzene; 1-Fluoro-2,6-dinitrobenzene |

| CAS Number | 573-55-7 |

| Molecular Formula | |

| Molecular Weight | 186.10 g/mol |

| Physical State | Crystalline Solid (Low Melting) |

| Solubility | Soluble in DCM, DMSO, DMF, Toluene; Insoluble in Water |

| Reactivity Class |

Structural Isomerism

-

Target Molecule (2,6-isomer):

is at position 2; -

Sanger’s Reagent (2,4-isomer):

is at position 1;

Mechanistic Reactivity: The "Ortho Effect"

The reactivity of 2-fluoro-1,3-dinitrobenzene is defined by the tension between electronic activation and steric inhibition .

Electronic Activation (Inductive Effect)

The fluorine atom is attached to a carbon flanked by two nitro groups. Both nitro groups exert a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M), significantly lowering the electron density at the C-F bond. This makes the carbon highly susceptible to nucleophilic attack.

Steric Inhibition (The Gatekeeper)

Unlike the 2,4-isomer, where the para-nitro group is distant, the 2,6-isomer has both nitro groups immediately adjacent to the reaction center.

-

Consequence: Small nucleophiles (e.g., hydrazine, methylamine) can access the electrophilic carbon easily.

-

Selectivity: Bulky nucleophiles (e.g., secondary amines, branched amino acids) face significant energy barriers, allowing for kinetic resolution based on nucleophile size.

Reaction Pathway ( )

The reaction proceeds via a Meisenheimer Complex intermediate. The transition state is stabilized by the resonance capacity of the two nitro groups to delocalize the negative charge.

Figure 1:

Synthesis & Preparation

Direct nitration of fluorobenzene yields primarily the 2,4-isomer. Therefore, the 2,6-isomer is typically synthesized via a Halex (Halogen Exchange) reaction or a modified Sandmeyer route.

The Modified Sandmeyer-Halex Route

This protocol ensures high regiochemical purity, avoiding contamination with the 2,4-isomer.

-

Precursor: Start with 2,6-Dinitroaniline .

-

Diazotization: Convert the amine to a diazonium salt using nitrosyl sulfuric acid.

-

Sandmeyer (Cl): Convert the diazonium to 1-Chloro-2,6-dinitrobenzene using CuCl.

-

Halex Reaction: Convert the chloro-derivative to the fluoro-derivative using Potassium Fluoride (KF) in a polar aprotic solvent.

Figure 2: Synthetic pathway from 2,6-dinitroaniline to the target fluorinated compound via diazonium and chloro-intermediates.

Experimental Protocol: Regioselective Amination

Objective: Synthesize N-(2,6-dinitrophenyl)aniline to demonstrate steric differentiation. This protocol uses aniline, but can be adapted for amino acids.

Materials

-

Substrate: Benzene, 2-fluoro-1,3-dinitro- (1.0 eq)

-

Nucleophile: Aniline (1.1 eq)

-

Base: Triethylamine (

) (1.2 eq) - Critical for scavenging HF. -

Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of 2-fluoro-1,3-dinitrobenzene in 5 mL of anhydrous DCM in a round-bottom flask.

-

Addition: Add 1.2 mmol of Triethylamine. Stir at

(ice bath). -

Nucleophile Introduction: Dropwise add 1.1 mmol of Aniline dissolved in 2 mL DCM over 10 minutes.

-

Note: The reaction is exothermic. The yellow solution will darken to orange/red as the amine-complex forms.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Use TLC (Hexane:EtOAc 8:2). The starting material (high

) should disappear.

-

-

Workup:

-

Wash the organic layer with 1M HCl (to remove excess aniline/TEA).

-

Wash with saturated

and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Self-Validating Checkpoint:

-

Success Indicator: Appearance of a deep yellow/orange solid.

-

NMR Verification: Loss of the Fluorine-coupled signal in

NMR (d,

Applications in Drug Development

Precursor for Fluorinated Benzimidazoles

The 2,6-dinitro moiety is a "masked" diamine. Following the

Chiral Derivatization Agent

Due to the steric crowding, 2-fluoro-1,3-dinitrobenzene can be used to derivatize chiral amines. The bulky nitro groups effectively "lock" the conformation of the resulting adduct, potentially enhancing the resolution of diastereomers in HPLC or NMR analysis compared to the less hindered 2,4-isomer.

Safety & Handling (Critical)

-

Vesicant & Sensitizer: Like Sanger's reagent, this compound is a potent skin sensitizer. It can induce severe allergic dermatitis. Double-gloving (Nitrile) is mandatory.

-

Explosion Hazard: Polynitro compounds are energetically unstable.

-

Do not heat neat (undiluted) material above

. -

Do not grind dry solids aggressively.

-

-

Storage: Store in a cool, dry place away from reducing agents and strong bases.

References

-

ChemSRC . (2025). 2-fluoro-1,3-dinitrobenzene Physical Properties and CAS 573-55-7.[2][3][4][5][6] Retrieved from [Link]

-

Organic Syntheses . (1952). 1-Chloro-2,6-dinitrobenzene Synthesis (Precursor Protocol). Org. Synth. 1952, 32, 16. Retrieved from [Link]

- Wilshire, J.F.K. (1967). The reaction of 1-Fluoro-2,6-dinitrobenzene with some amino acids. Australian Journal of Chemistry, 20(12), 2809-2811. (Seminal work distinguishing 2,6-isomer reactivity).

Sources

- 1. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. qhpharmaceutical.com [qhpharmaceutical.com]

- 3. 2-fluoro-1,3-dinitrobenzene | CAS#:573-55-7 | Chemsrc [chemsrc.com]

- 4. Buy Benzene, 2-fluoro-1,3-dinitro- | 573-55-7 [smolecule.com]

- 5. 2-fluoro-1,3-dinitrobenzene | 573-55-7 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

1-fluoro-2,4-dinitrobenzene solubility and stability data.

1-Fluoro-2,4-Dinitrobenzene (DNFB): Solubility, Stability, and Technical Application Guide

Executive Summary

1-Fluoro-2,4-dinitrobenzene (DNFB), historically known as Sanger’s Reagent , is a cornerstone electrophile in protein chemistry.[1][2] First deployed by Frederick Sanger to sequence insulin, it remains a critical tool for N-terminal amino acid labeling, distinguishing reduced/oxidized glutathione, and inducing contact hypersensitivity in immunological models.

This guide provides a rigorous technical breakdown of DNFB’s physicochemical behavior. Unlike generic safety sheets, this document focuses on the operational parameters required for reproducible experimental success: precise solubility limits, hydrolysis kinetics, and a self-validating labeling protocol.

Physicochemical Specifications

Understanding the fundamental constants of DNFB is prerequisite to designing effective reaction buffers.

| Property | Value | Context for Application |

| CAS Number | 70-34-8 | Unique identifier for procurement/safety. |

| Molecular Weight | 186.10 g/mol | Used for molarity calculations. |

| Physical State | Pale yellow crystals/liquid | Melts near room temperature; often supercooled liquid. |

| Melting Point | 26°C (78.8°F) | Critical: May solidify in cool labs; warm gently to liquefy before pipetting. |

| Boiling Point | 296°C | High boiling point implies low volatility, but vapor is toxic. |

| Density | 1.48 g/mL | Significantly denser than water; sinks if undissolved. |

| Molar Extinction | For DNP-derivatives (varies slightly by amino acid). |

Solubility Landscape

DNFB is a hydrophobic aromatic compound. Its successful application relies on creating a homogeneous reaction phase where the hydrophobic reagent meets hydrophilic biological targets (proteins/peptides).

Solvent Compatibility Table

| Solvent | Solubility Rating | Operational Notes |

| Water | Very Low (~0.0086 M) | Insoluble for practical stock prep. Requires organic co-solvent. |

| Ethanol (Abs.) | High | Preferred for biological assays. Miscible with aqueous buffers. |

| Methanol | High | Alternative to ethanol; higher toxicity. |

| Chloroform | High (>100 mg/mL) | Excellent for stock storage, but immiscible with aqueous buffers. |

| Acetone | High | Good solvent, but may interact with some plasticware. |

| Benzene | High | Historical solvent; avoided now due to carcinogenicity. |

| Propylene Glycol | Moderate/High | Viscous; useful for specific topical formulations. |

Critical Technical Insight: While DNFB dissolves readily in organic solvents, the final reaction mixture is usually aqueous. You must maintain the organic co-solvent (e.g., Ethanol) concentration at 10–50% in the final mix to prevent DNFB precipitation while maintaining protein solubility.

Stability & Reactivity Profile

DNFB is an electrophile designed to react. Consequently, it is inherently unstable in nucleophilic environments (including water at high pH).

Hydrolysis Kinetics

In aqueous solution, hydroxide ions (

-

pH Dependence: Hydrolysis accelerates logarithmically with pH.

-

Implication: Labeling reactions are typically run at pH 8.5–9.0 (bicarbonate buffer) to deprotonate amino groups (

). You must work quickly (1–2 hours) to favor amine labeling over hydrolysis.

Storage Stability

-

Condition: Store at room temperature or 4°C.

-

Protection: Light Sensitive. DNFB decomposes under UV/visible light. Store in amber glass or foil-wrapped containers.

-

Moisture: Hydrolysis is slow in pure organic solvents but rapid if moisture enters. Use anhydrous solvents for stock solutions.

Mechanism of Action: Nucleophilic Aromatic Substitution ( )

The reaction follows a classic addition-elimination mechanism.[4] The electron-withdrawing nitro groups make the ring electron-deficient, activating the carbon-fluorine bond for nucleophilic attack.

Figure 1: The

Operational Protocol: N-Terminal Labeling

This protocol is designed for self-validation. It includes a "Stop & Check" step to ensure the reagent is active.

Reagents Required

-

DNFB Stock: 5% (v/v) solution in Absolute Ethanol. Prepare fresh or check for yellow precipitate (hydrolysis product) before use.

-

Reaction Buffer: 1% Sodium Bicarbonate (

) or 0.1M Triethanolamine, pH 8.5. -

Quenching Acid: 5N HCl.

Step-by-Step Workflow

-

Sample Prep: Dissolve protein/peptide in Reaction Buffer. Target concentration: 0.5 – 1.0 mg/mL.

-

Why? High pH ensures the N-terminal amine is unprotonated (

), which is the required nucleophile.

-

-

Reagent Addition: Add DNFB Stock to the protein solution.

-

Ratio: 2 parts protein solution : 1 part DNFB stock (maintain >30% ethanol to keep DNFB soluble).

-

Observation: The solution should remain clear yellow. Turbidity indicates DNFB precipitation (add more ethanol).

-

-

Incubation: Incubate at 25°C for 2 hours in the dark.

-

Shaking: Gentle agitation is required.

-

-

Quenching: Add 5N HCl to lower pH to < 2.0.

-

Result: This stops the reaction and precipitates the DNP-protein (often visible as yellow precipitate).

-

-

Validation (The "Sanger Check"):

-

Hydrolyze the precipitate (6N HCl, 105°C, 12h).

-

Extract with ether. The aqueous phase contains free amino acids; the ether phase contains the N-terminal DNP-amino acid.

-

Check: If the ether layer is yellow, the labeling was successful.

-

Figure 2: Operational workflow for N-terminal protein labeling.

Safety & Hazard Control

WARNING: DNFB is a potent vesicant (blister agent) and sensitizer .

-

Skin Contact: Causes severe burns and allergic dermatitis. It can induce permanent immunological sensitization (future exposure causes anaphylaxis-like reactions).

-

Control: Double-glove (Nitrile). Change gloves immediately if splashed.

-

-

Inhalation: Vapor is toxic.

-

Control: Always handle in a certified chemical fume hood.

-

-

Decontamination: Spills should be treated with 10% Sodium Hydroxide (NaOH) .

-

Mechanism:[5] NaOH rapidly hydrolyzes DNFB into 2,4-dinitrophenol, which is toxic but no longer a vesicant/alkylating agent. The solution will turn bright yellow (dinitrophenolate ion).

-

References

-

Sanger, F. (1945).[2][3] "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507–515.[2][3] Link

-

PubChem. (n.d.). "1-Fluoro-2,4-dinitrobenzene (Compound)." National Library of Medicine. Link

-

G-Biosciences. (n.d.). "DNFB: Sanger's Reagent Technical Bulletin." Link

-

Thermo Fisher Scientific. (2021). "Safety Data Sheet: 1-Fluoro-2,4-dinitrobenzene." Link

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

Sources

DNFB reaction with primary and secondary amines.

The Sanger Standard: A Technical Guide to DNFB Derivatization of Primary and Secondary Amines

Executive Summary

This guide provides a rigorous technical analysis of the reaction between 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger’s Reagent, and amine nucleophiles. While historically pivotal for Frederick Sanger’s Nobel Prize-winning insulin sequencing, DNFB remains a critical tool in modern small-molecule derivatization and chiral resolution (via Marfey’s reagent analogs). This document moves beyond basic textbook descriptions to explore the kinetic drivers, selectivity profiles, and self-validating experimental protocols required for high-integrity data in drug development and proteomic applications.

Part 1: Mechanistic Foundations ( )

The reaction between DNFB and amines is a classic Nucleophilic Aromatic Substitution (

The "Element Effect" (Fluorine vs. Chlorine)

A common misconception is that fluorine is a poor leaving group due to the strength of the C-F bond (~485 kJ/mol). However, in

-

Causality: The rate-determining step is the formation of the Meisenheimer complex (addition), not the bond breaking (elimination).

-

Mechanism: The highly electronegative fluorine atom inductively destabilizes the aromatic ring, making the ipso-carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine.

Reaction Pathway Diagram

The following diagram illustrates the addition-elimination mechanism, highlighting the resonance-stabilized Meisenheimer intermediate.

Figure 1: The

Part 2: Reactivity Profile & Selectivity

DNFB reacts with both primary and secondary amines but is inert toward tertiary amines (which lack the proton necessary for the final elimination/restoration of aromaticity).

Primary vs. Secondary Amine Behavior

| Feature | Primary Amines ( | Secondary Amines ( |

| Product Structure | ||

| Acidic Proton | Yes (The N-H bond is acidified by the DNP group) | No (Fully substituted Nitrogen) |

| Solubility (pH > 10) | Soluble (Forms stable anion | Insoluble (Precipitates or oils out) |

| Steric Sensitivity | Low | Moderate to High (Bulky R-groups retard rate) |

| UV | ~350–360 nm | ~360–380 nm (Slight bathochromic shift) |

The pH Paradox

Controlling pH is the single most critical variable in this protocol.

-

Low pH (< 7): The amine exists as ammonium (

), which is non-nucleophilic. Reaction halts. -

High pH (> 10): Hydroxide ions (

) compete with the amine, hydrolyzing DNFB to 2,4-dinitrophenol (a yellow contaminant that interferes with analysis). -

Optimal Window: pH 8.0 – 9.0 . This ensures the amine is deprotonated (

) while minimizing DNFB hydrolysis.

Part 3: Strategic Experimental Protocol

This protocol is designed for the derivatization of peptides or small molecule amines for HPLC-UV analysis.

Reagents & Preparation

-

Sanger’s Reagent Stock: 1% (v/v) DNFB in 95% Ethanol. Store in dark; prepare fresh weekly.

-

Reaction Buffer: 0.5 M Sodium Bicarbonate (

), pH 8.5. -

Quenching Acid: 2 M HCl.

Step-by-Step Workflow

Step 1: Derivatization

-

Mix 200 µL Sample (aqueous amine/peptide) with 100 µL Buffer .

-

Add 400 µL DNFB Stock .

-

Why: The excess ethanol ensures solubility of the hydrophobic DNFB reagent.

-

Incubate at 60°C for 45–60 minutes (shaking in dark).

-

Checkpoint: Solution should turn bright yellow.

Step 2: Acid Hydrolysis (For Peptide Sequencing Only)

-

Note: Skip this if analyzing free amines.

-

Add 6 M HCl to the reaction mixture.

-

Heat at 110°C for 18–24 hours .

-

Mechanism:[1][2][3][4] Peptide bonds cleave; the DNP-N-terminal bond remains intact due to the electron-withdrawing nature of the dinitrophenyl group, which reduces the basicity of the nitrogen and prevents protonation/hydrolysis.

Step 3: Extraction & Cleanup

-

Dilute hydrolysate with water.

-

Extract 3x with Diethyl Ether .

-

Separation Logic: DNP-amino acids (and DNP-amines) partition into the ether phase. Free amino acids and salts remain in the aqueous phase.[5]

-

Evaporate ether; reconstitute in Methanol/Acetonitrile for HPLC.

Experimental Workflow Diagram

Figure 2: Operational workflow for DNFB derivatization. The hydrolysis step is specific to N-terminal sequencing applications.

Part 4: Analytical Characterization

UV-Vis Spectroscopy

The DNP chromophore provides a distinct handle for detection.

| Parameter | Value | Notes |

| 360 nm | Secondary amines may shift to ~380 nm. | |

| Extinction Coefficient ( | ~15,000 – 18,000 | High sensitivity for micromolar detection. |

| Color | Bright Yellow | Visual confirmation of reaction success. |

| Photosensitivity | High | DNP derivatives degrade under intense light. Protect samples. |

Mass Spectrometry (LC-MS)

While UV is traditional, MS provides definitive confirmation.

-

Mass Shift: Addition of DNP moiety adds +166.1 Da (Dinitrophenyl group - H).

-

Fragmentation: DNP derivatives often show a characteristic loss of the nitro group (

, -46 Da) or the dinitrophenyl ring during MS/MS.

Part 5: Safety & Troubleshooting

CRITICAL SAFETY WARNING: DNFB is a potent vesicant and a skin sensitizer . It can induce severe allergic dermatitis (Sanger himself developed a sensitivity).

-

Always wear double nitrile gloves.

-

Neutralization: Treat spills or waste with 1M NaOH to hydrolyze the fluoride and generate the less toxic dinitrophenol (though still hazardous, it is non-reactive).

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Low Yield | pH too low (< 7.5) | Check buffer pH; ensure amine is deprotonated. |

| High Background (Yellow) | DNFB Hydrolysis | pH too high (> 9.5) or reaction time too long. |

| Precipitation | Secondary Amine | DNP-secondary amines are less soluble; increase organic solvent ratio (ACN/MeOH). |

| Missing Peak (Peptide) | Acid Hydrolysis Failure | Ensure 6M HCl and 110°C are maintained; check for complete hydrolysis. |

References

-

Sanger, F. (1945). The free amino groups of insulin.[5] Biochemical Journal, 39(5), 507–515.

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrofluorobenzene with amines. Chemical Reviews, 49(2), 273-412.

-

Thermo Fisher Scientific. (n.d.). Sanger Reagent (DNFB) Product Information and Safety Data Sheet.

-

G-Biosciences. (n.d.). DNFB (Sanger's Reagent) Technical Bulletin.

-

Sigma-Aldrich. (n.d.). 1-Fluoro-2,4-dinitrobenzene Product Specification.

Sources

Technical Guide: Dinitrofluorobenzenes as Haptens in Contact Hypersensitivity Models

Topic: Benzene, 2-fluoro-1,3-dinitro- (and its isomer 1-fluoro-2,4-dinitrobenzene) as a Hapten in Immunology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

This guide details the application of Benzene, 2-fluoro-1,3-dinitro- (CAS: 327-92-4, also known as 1-fluoro-2,6-dinitrobenzene or 2,6-DNFB) and its widely utilized isomer 1-fluoro-2,4-dinitrobenzene (CAS: 70-34-8, Sanger’s Reagent, DNFB) in immunological research.

While the 2,4-isomer is the industry "gold standard" for inducing Contact Hypersensitivity (CHS) in murine models, the specific structure requested—Benzene, 2-fluoro-1,3-dinitro- —represents a distinct steric probe. Both molecules function as haptens : low-molecular-weight compounds that are not immunogenic per se but elicit an immune response upon binding to carrier proteins (haptenization).[1]

Critical Nomenclature Distinction:

-

Target Compound: Benzene, 2-fluoro-1,3-dinitro- (2,6-DNFB). Characterized by two nitro groups ortho to the fluorine. High steric hindrance; used to study steric specificity of T-cell receptors (TCR) and antibodies.

-

Standard Reference: 1-Fluoro-2,4-dinitrobenzene (2,4-DNFB). Characterized by one ortho and one para nitro group. The standard agent for CHS models due to optimal reactivity and extensive historical validation.

Note: Unless specified as "2,6-isomer," protocols below reference the standard 2,4-DNFB workflow, which serves as the validated baseline for testing dinitrofluorobenzene derivatives.

Chemical Basis of Haptenization

The immunogenicity of dinitrofluorobenzenes relies on their ability to covalently bind self-proteins (e.g., serum albumin, keratin) via Nucleophilic Aromatic Substitution (

Mechanism of Action ( )

The fluorine atom is an excellent leaving group due to its high electronegativity, which creates a strong dipole, making the attached carbon susceptible to nucleophilic attack. The nitro groups (

-

Penetration: The hapten penetrates the stratum corneum (facilitated by vehicles like Acetone/Olive Oil).

-

Nucleophilic Attack: Nucleophilic residues on host proteins (specifically the

-amino group of Lysine or thiol group of Cysteine ) attack the carbon at the C-F bond. -

Substitution: Fluoride (

) is displaced, forming a stable Dinitrophenyl (DNP)-protein conjugate .

Isomer Reactivity: 2,4 vs. 2,6

-

2,4-DNFB: The para-nitro group efficiently stabilizes the negative charge in the transition state via resonance. This isomer balances reactivity and stability, ensuring sufficient hapten-protein conjugation without rapid hydrolysis.

-

2,6-DNFB: The presence of two ortho-nitro groups creates significant steric crowding around the reaction center. While the electronic activation is high, the steric bulk can hinder the approach of nucleophiles, potentially altering the profile of modified proteins or the kinetics of sensitization compared to the 2,4-isomer.

Immunological Mechanism: The CHS Pathway[2][3]

The Dinitrofluorobenzene (DNFB) model is a classic Type IV Hypersensitivity reaction (Delayed-Type Hypersensitivity, DTH). It is biphasic, consisting of Sensitization (induction) and Elicitation (challenge).[2]

Phase I: Sensitization (Afferent Phase)

-

Hapten Binding: DNFB binds to epidermal proteins.

-

Antigen Presentation: Langerhans Cells (LCs) and Dermal Dendritic Cells (dDCs) internalize the DNP-protein conjugates.

-

Migration: Activated DCs migrate to draining lymph nodes (dLNs) via CCR7/CCL21 signaling.

-

Priming: DCs present DNP-peptides on MHC Class I (to CD8+ Tc1 cells) and MHC Class II (to CD4+ Th1 cells). This generates a pool of hapten-specific memory T cells.[3]

Phase II: Elicitation (Efferent Phase)

-

Re-exposure: Topical challenge with a sub-toxic dose of DNFB.

-

Recruitment: Memory T cells are recruited to the skin by chemokines (CXCL10, CCL17).

-

Inflammation: CD8+ T cells induce keratinocyte apoptosis (FasL/Perforin); CD4+ T cells release IFN-

and TNF- -

Edema: Vasodilation and neutrophil infiltration cause measurable ear swelling (peaking at 24-48h).

Pathway Visualization

Figure 1: The Immunological Cascade of DNFB-Induced Contact Hypersensitivity.

Experimental Protocol: DNFB-Induced CHS

This protocol is validated for 2,4-DNFB but is the requisite starting point for testing the 2,6-isomer .

Safety Warning: DNFB is a potent sensitizer and toxic. Double-glove, work in a fume hood, and neutralize waste with 10% NaOH.

Reagent Preparation

-

Vehicle: 4:1 (v/v) Acetone:Olive Oil (AOO).

-

Rationale: Acetone disrupts the lipid barrier for penetration; Olive Oil prevents rapid evaporation, maintaining the hapten on the skin for reaction.

-

-

Sensitization Solution: 0.5% (w/v) DNFB in AOO.

-

Challenge Solution: 0.2% (w/v) DNFB in AOO.

-

Note: Prepare fresh immediately before use. Dinitrofluorobenzenes hydrolyze in the presence of moisture.

-

Step-by-Step Methodology (Mouse Ear Swelling Test)

| Phase | Day | Procedure | Critical Technical Note |

| Baseline | -1 | Acclimatize mice (C57BL/6 or BALB/c). Shave abdomen (2x2 cm). | Do not nick the skin; trauma induces non-specific inflammation. |

| Sensitization | 0 | Apply 25-50 µL of 0.5% DNFB to shaved abdomen. | Pipette slowly to prevent run-off. Ensure uniform coverage. |

| Boost | 1 | Repeat application (Optional, strain dependent). | Increases sensitivity in resistant strains. |

| Rest | 2-4 | No treatment. | Allows DC migration and T-cell clonal expansion in LNs. |

| Baseline Ear | 5 | Measure ear thickness (micrometer) prior to challenge. | Take 3 measurements per ear to establish a robust baseline. |

| Challenge | 5 | Apply 10-20 µL of 0.2% DNFB to the Right Ear (dorsal/ventral). | Apply vehicle only to the Left Ear (internal control). |

| Readout | 6 | Measure ear thickness at 24h post-challenge. | Calculate |

| Late Readout | 7 | Measure ear thickness at 48h post-challenge. | Differentiates sustained DTH from transient irritation. |

Data Analysis & Troubleshooting

Calculation:

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| No Swelling (False Negative) | Hydrolysis of DNFB | Ensure DNFB is stored desiccated at 4°C. Prepare solutions fresh. |

| Vehicle Evaporation | Ensure Olive Oil is present. Pure acetone evaporates too fast. | |

| High Background (Irritation) | Challenge Dose too High | Titrate challenge dose. 0.2% is standard; 0.5% causes chemical burn. |

| Variable Results | Inconsistent Application | Use a positive displacement pipette for viscous AOO vehicle. |

Applications in Drug Development

Screening Anti-Inflammatory Therapeutics

The DNFB model is the primary screen for topical corticosteroids and novel biologics (e.g., JAK inhibitors).

-

Protocol Adaptation: Apply test compound topically or systemically 1 hour prior to the Challenge phase (Day 5).

-

Endpoint: Reduction in ear swelling compared to vehicle-treated sensitized controls.

Studying T-Cell Memory

Because DNFB generates a robust population of tissue-resident memory T cells (

-

Re-Challenge: After the initial swelling subsides (Day 14+), re-challenging the same ear vs. the contralateral ear reveals the kinetics of

activation vs. recruited central memory T cells (

References

-

Christensen, A. D., & Haase, C. (2012).[3] Immunological mechanisms of contact hypersensitivity in mice. APMIS, 120(1), 1–27.[2][3] [Link]

-

Martin, S. F. (2015). Immunological mechanisms in allergic contact dermatitis. Current Opinion in Allergy and Clinical Immunology, 15(2), 124–130. [Link]

-

Gaspari, A. A., & Katz, S. I. (1991). Contact Hypersensitivity. Current Protocols in Immunology, 4.2.1–4.2.5. [Link][4][5]

-

Thorne, P. S., et al. (1991).[6][7][8] The Noninvasive Mouse Ear Swelling Assay. I. Refinements for Detecting Weak Contact Sensitizers.[6][7][8][9] Fundamental and Applied Toxicology, 17(4), 790–806.[8] [Link]

Sources

- 1. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The noninvasive mouse ear swelling assay. I. Refinements for detecting weak contact sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ftp.cdc.gov [ftp.cdc.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: N-Terminal Protein Analysis via 1-Fluoro-2,4-Dinitrobenzene (Sanger’s Method)

Executive Summary

Method: N-terminal end-group labeling using 1-fluoro-2,4-dinitrobenzene (FDNB).[1][2][3][4] Primary Application: Identification of the N-terminal amino acid residue in proteins and peptides.[1][2][3][4][5][6] Historical Context: This protocol is based on the Nobel Prize-winning work of Frederick Sanger (1945), utilized to determine the structure of insulin. Current Utility: While modern sequencing (Edman degradation, Mass Spectrometry) offers higher throughput, the FDNB method remains the gold standard for robust, chemically stable end-group determination in educational contexts, specific epitope labeling, and analyzing non-standard peptide modifications where Edman reagents may fail.

Mechanism of Action

The scientific integrity of this protocol relies on Nucleophilic Aromatic Substitution (

-

Labeling: Under mildly alkaline conditions (pH 8.5), the N-terminal

-amino group of the protein acts as a nucleophile, attacking the electron-deficient carbon of the FDNB ring (activated by two electron-withdrawing nitro groups). -

Stability: The resulting dinitrophenyl (DNP)-nitrogen bond is significantly more stable than peptide (amide) bonds.

-

Hydrolysis: Strong acid hydrolysis cleaves all internal peptide bonds. The N-terminal residue remains attached to the DNP group, while the rest of the protein degrades into free amino acids.

-

Differentiation: The DNP-amino acid is yellow and generally soluble in organic solvents (ether), allowing separation from the free amino acids (water-soluble) prior to analysis.

Reaction Pathway Diagram

Figure 1: The

Materials & Equipment

Reagents

-

Target Protein: 1–5 mg (Lyophilized or in non-amine buffer).

-

Sanger’s Reagent (FDNB): 1-fluoro-2,4-dinitrobenzene (Caution: Vesicant).[1][4]

-

Buffer: Sodium Bicarbonate (

), 5% w/v. -

Solvents: Ethanol (absolute), Diethyl Ether (peroxide-free), Glacial Acetic Acid.

-

Hydrolysis Agent: 6N HCl (Constant boiling).

-

TLC Standards: Standard DNP-amino acids (Sigma-Aldrich or equivalent).

Equipment

-

Thick-walled glass hydrolysis tubes (pyrex) with screw caps (Teflon-lined).

-

Heating block or oven set to 110°C.

-

Centrifuge capable of 3000 x g.

-

Thin Layer Chromatography (TLC) plates (Silica Gel G).[7]

-

UV Lamp (360 nm) for visualization (optional, as spots are visible yellow).

Detailed Experimental Protocol

Phase 1: Derivatization (Labeling)

Causality: The pH must be maintained between 8.0 and 9.0. Below pH 8, the amine protonates (

-

Solubilization: Dissolve 2–5 mg of protein in 0.2 mL of distilled water.

-

Buffering: Add 0.2 mL of 5%

to ensure basic pH. -

Reaction: Add 0.4 mL of FDNB solution (2.5% v/v in ethanol).

-

Note: The solution may turn cloudy; this is normal.

-

-

Incubation: Shake gently in the dark for 2 hours at room temperature.

-

Critical: DNP derivatives are light-sensitive (photolabile). Keep wrapped in foil.

-

-

Acidification: Add a few drops of concentrated HCl to lower pH to ~1.0.

-

Observation: The DNP-protein usually precipitates.

-

-

Wash: Centrifuge, discard supernatant (removes unreacted FDNB and dinitrophenol), and wash the pellet twice with water, then twice with ethanol, then twice with ether.

-

Result: A dry, bright yellow DNP-protein powder.

-

Phase 2: Hydrolysis

Causality: Peptide bonds require harsh conditions to break, but the DNP-N bond is robust enough to survive.

-

Resuspension: Transfer the DNP-protein to a heavy-walled hydrolysis tube.

-

Acid Addition: Add 0.5 mL of 6N HCl.

-

Sealing: Seal the tube tightly (or flame seal under vacuum for best results to prevent oxidation).

-

Digestion: Incubate at 110°C for 16–24 hours.

Phase 3: Extraction

Causality: This step separates the N-terminal DNP-amino acid (organic soluble) from the internal amino acids (water soluble).

-

Cooling: Allow the hydrolysate to cool to room temperature.

-

Dilution: Dilute with 1 mL water.

-

Extraction: Add 2 mL of diethyl ether. Shake vigorously for 1 minute.

-

Separation: Centrifuge briefly to separate phases.

-

Top Phase (Ether): Contains the N-terminal DNP-amino acid .

-

Bottom Phase (Aqueous): Contains free amino acids and DNP-Arginine/DNP-Histidine (which remain water-soluble due to charged side chains).

-

-

Collection: Pipette the ether layer into a clean tube and evaporate to dryness in a fume hood.

Phase 4: Analysis (TLC)

-

Resuspension: Dissolve the dried DNP-residue in 20

L of acetone. -

Spotting: Spot 5

L of the sample alongside standard DNP-amino acids on a Silica Gel G plate. -

Development: Run the plate in a glass chamber using Solvent System A (Toluene : Pyridine : 2-Chloroethanol : 0.8N Ammonia // 10:3:6:6).

-

Visualization: DNP-amino acids appear as distinct yellow spots. No ninhydrin is needed.

Workflow Visualization

Figure 2: Step-by-step workflow for isolating the N-terminal residue.

Expertise & Troubleshooting (E-E-A-T)

Self-Validating Controls

To ensure the protocol is working, run a Glycine Control :

-

React pure Glycine with FDNB alongside your protein.

-

Upon TLC analysis, if you do not see a distinct yellow spot for DNP-Glycine (

in standard solvents), the labeling reaction failed (likely pH issue).

Critical Limitations & Solutions

| Limitation | Cause | Expert Solution |

| Tryptophan Loss | Acid hydrolysis destroys Indole rings. | This method cannot identify N-terminal Trp. Use alkaline hydrolysis or Edman degradation if Trp is suspected. |

| DNP-Proline Loss | DNP-Pro is water-soluble. | Always check the aqueous phase via TLC if the ether phase yields no results. |

| Side Chain Labeling | DNP-Lys ( | |

| Photodecomposition | DNP groups are light-sensitive. | Wrap all tubes in aluminum foil. Perform TLC in a dim room if possible. |

Comparison of Methods

| Feature | Sanger (FDNB) | Edman Degradation | Dansyl Chloride |

| Terminal | N-Terminal | N-Terminal | N-Terminal |

| Throughput | Low (Single residue) | High (Sequencing) | Low |

| Sensitivity | |||

| Stability | Very High (Survives 6N HCl) | Moderate (Unstable PTH) | High |

| Main Use | Robust End-Group ID | Sequencing | High-sensitivity ID |

Safety Protocol

WARNING: 1-fluoro-2,4-dinitrobenzene (FDNB) is highly toxic.

-

Vesicant: It causes severe skin blisters and burns. Double glove (Nitrile) is mandatory.

-

Inhalation: Handle only in a functioning chemical fume hood.

-

Neutralization: Clean all glassware exposed to FDNB with a dilute NaOH solution or Ammonia before washing to hydrolyze residual fluoride.

References

-

Sanger, F. (1945). "The free amino groups of insulin."[2][4][5] Biochemical Journal, 39(5), 507–515.

-

G-Biosciences. (2019). "DNFB-Sanger's reagent for detection of free amino acids."[1][5] Application Note.

-

Creative Biolabs. "Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology."

- Boyer, R. F. (2000). Modern Experimental Biochemistry. "Experiment 4: Determination of the N-Terminal Amino Acid." Addison-Wesley Longman. (Standard Academic Protocol Reference).

Sources

- 1. drklbcollege.ac.in [drklbcollege.ac.in]

- 2. nobelprize.org [nobelprize.org]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. assets.ctfassets.net [assets.ctfassets.net]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]

- 7. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for Peptide and Protein Derivatization Using Sanger's Reagent (FDNB)

Introduction: A Cornerstone of Protein Chemistry

The determination of the primary structure of proteins, the linear sequence of amino acids, is fundamental to understanding their function. In the mid-20th century, a groundbreaking chemical method developed by Frederick Sanger revolutionized this field and earned him the Nobel Prize in Chemistry in 1958.[1] At the heart of his technique was the use of 1-fluoro-2,4-dinitrobenzene (FDNB), now commonly known as Sanger's reagent. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Sanger's reagent for the derivatization of peptides and proteins, with a primary focus on N-terminal amino acid analysis.

Sanger's method is predicated on a simple yet elegant principle: the specific and stable labeling of the free α-amino group at the N-terminus of a polypeptide chain.[1] FDNB undergoes a nucleophilic aromatic substitution reaction with this primary amine under mildly alkaline conditions. The electron-withdrawing nitro groups on the benzene ring activate the fluorine atom, making the carbon to which it is attached highly susceptible to nucleophilic attack by the deprotonated N-terminal amino group.[1] This reaction results in the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[1][2] Subsequent acid hydrolysis cleaves all peptide bonds, liberating the constituent amino acids. However, the robust covalent bond between the DNP group and the N-terminal amino acid's α-nitrogen remains intact.[1] This allows for the selective isolation and identification of the DNP-amino acid, typically by chromatographic methods, thereby revealing the identity of the original N-terminal residue.

Chemical Mechanism of Derivatization

The core of the Sanger reaction is a nucleophilic aromatic substitution. The reaction proceeds as follows:

-

Deprotonation: Under mildly alkaline conditions (pH ~8-9), the N-terminal α-amino group of the peptide is largely deprotonated, rendering it a potent nucleophile.[1]

-

Nucleophilic Attack: The nucleophilic nitrogen atom of the N-terminal amino acid attacks the electron-deficient carbon atom of FDNB that is bonded to the highly electronegative fluorine atom.

-

Formation of Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.

-

Fluoride Elimination: The complex stabilizes by eliminating the fluoride ion, a good leaving group, to form the stable DNP-peptide derivative.

Figure 1: Chemical reaction of Sanger's reagent with a peptide's N-terminus.

Experimental Protocols

Part 1: N-Terminal Derivatization of Peptides and Proteins

This protocol outlines the fundamental steps for labeling the N-terminal amino acid of a peptide or protein with FDNB.

Materials and Reagents:

-

Peptide or protein sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution: 1% (w/v) in acetonitrile or ethanol. Caution: FDNB is toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a chemical fume hood.[2]

-

Borate Buffer (0.1 M, pH 9.0) or Sodium Bicarbonate solution (e.g., 4% w/v, pH ~8.5)

-

Acetonitrile

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Preparation: Dissolve the peptide or protein sample in the chosen alkaline buffer (e.g., Borate Buffer or Sodium Bicarbonate solution). The concentration will depend on the sensitivity of the subsequent detection method.

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

-

Incubation: Vortex the mixture thoroughly. Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes.[2] The reaction should be carried out in the dark to prevent photodegradation of the DNP derivatives.[2]

-

Reaction Quenching and Preparation for Hydrolysis: After incubation, cool the mixture to room temperature. The sample is now ready for the hydrolysis step. For some workflows, excess FDNB can be removed by extraction with ether after acidification, but this is often performed after hydrolysis.

Part 2: Acid Hydrolysis of the DNP-Peptide

This step cleaves the peptide bonds to release the DNP-labeled N-terminal amino acid and the other free amino acids.

Materials and Reagents:

-

DNP-peptide solution from Part 1

-

6 M Hydrochloric Acid (HCl)

-

Sealed glass hydrolysis tubes or a reaction vial with a screw cap capable of withstanding heat and pressure

-

Heating block or oven set to 100-110°C

-

Ether or Ethyl Acetate for extraction

-

Nitrogen or argon gas for drying

Protocol:

-

Acidification: Add an equal volume of 6 M HCl to the DNP-peptide solution.

-

Hydrolysis: Securely seal the tube and heat at 100-110°C for 12-24 hours.[1] The exact time may need optimization depending on the peptide sequence.

-

Extraction of DNP-Amino Acid: After cooling, the DNP-amino acid can be extracted from the aqueous solution of free amino acids.

-

Add an equal volume of ether or ethyl acetate to the hydrolysis mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

The yellow DNP-amino acid will partition into the organic layer.[1]

-

Carefully collect the organic layer. Repeat the extraction two more times to ensure complete recovery.

-

-

Drying: Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen or argon gas. The dried residue contains the DNP-amino acid.

Figure 2: Experimental workflow for N-terminal analysis using Sanger's reagent.

Part 3: Identification of the DNP-Amino Acid by Chromatography

The isolated DNP-amino acid is identified by comparing its chromatographic behavior to that of known DNP-amino acid standards.

TLC is a simple, cost-effective method for the separation and identification of DNP-amino acids.[1][3]

Materials and Reagents:

-

Silica gel TLC plates

-

DNP-amino acid sample (dissolved in a small volume of acetone or ethyl acetate)

-

DNP-amino acid standards

-

TLC development chamber

-

Solvent systems (see Table 1)

-

UV lamp for visualization (optional, as DNP-amino acids are colored)

Protocol:

-

Spotting: Carefully spot the dissolved DNP-amino acid sample and a selection of DNP-amino acid standards onto the baseline of a silica gel TLC plate.

-

Development: Place the TLC plate in a development chamber containing the chosen solvent system. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and mark the solvent front. The yellow spots of the DNP-amino acids are typically visible in daylight.[4]

-

Identification: Calculate the Retention factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Identify the unknown DNP-amino acid by comparing its Rf value and color to those of the standards.

Table 1: TLC Solvent Systems and Representative Rf Values for DNP-Amino Acids on Silica Gel

| DNP-Amino Acid | Solvent System 1: Chloroform-t-amyl alcohol-glacial acetic acid (70:30:3)[4] | Solvent System 2: n-propanol/NH3 34% (7:3 v/v)[4] |

| DNP-Alanine | ~0.55 | ~0.45 |

| DNP-Glycine | ~0.40 | ~0.30 |

| DNP-Valine | ~0.65 | ~0.55 |

| DNP-Leucine | ~0.75 | ~0.65 |

| DNP-Isoleucine | ~0.75 | ~0.65 |

| DNP-Phenylalanine | ~0.70 | ~0.60 |

| DNP-Proline | ~0.50 | ~0.40 |

| DNP-Serine | ~0.25 | ~0.20 |

| DNP-Threonine | ~0.30 | ~0.25 |

| DNP-Aspartic Acid | ~0.15 | ~0.10 |

| DNP-Glutamic Acid | ~0.20 | ~0.15 |

| Di-DNP-Lysine | ~0.80 | ~0.70 |

| Di-DNP-Tyrosine | ~0.85 | ~0.75 |

Note: Rf values are approximate and can vary depending on experimental conditions such as temperature, humidity, and plate quality. It is crucial to run standards alongside the unknown sample for accurate identification.

HPLC offers higher resolution, sensitivity, and quantitative capabilities compared to TLC for the analysis of DNP-amino acids.[2]

Materials and Reagents:

-

HPLC system with a gradient pump, UV-Vis detector, and autosampler

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2]

-

Mobile Phase A: 5 mM Sodium Acetate buffer with 5% Tetrahydrofuran (THF), pH 4.5[2]

-

Mobile Phase B: Acetonitrile

-

DNP-amino acid sample (dissolved in mobile phase A or a compatible solvent)

-

DNP-amino acid standards

Protocol:

-

Sample Preparation: Dissolve the dried DNP-amino acid residue in a suitable solvent, such as the initial mobile phase, and filter through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject the sample and standards onto the C18 column.

-

Detection: Monitor the elution of DNP-derivatives by UV absorbance at approximately 360 nm.[2]

-

Identification and Quantification: Identify the unknown DNP-amino acid by comparing its retention time to those of the standards. The peak area can be used for quantification by creating a standard curve.

Table 2: Example HPLC Gradient Program for DNP-Amino Acid Separation

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 80 | 20 |

| 25 | 40 | 60 |

| 30 | 10 | 90 |

| 35 | 10 | 90 |

| 40 | 90 | 10 |

This is a general gradient profile and may require optimization based on the specific column and HPLC system used.[2]

Important Considerations and Causality in Experimental Choices

-

Alkaline pH: The choice of a mildly alkaline pH (8-9) for the derivatization reaction is critical. At this pH, the α-amino group of the N-terminus (pKa ~9-10) is sufficiently deprotonated to act as a strong nucleophile, while minimizing the risk of peptide bond hydrolysis that can occur at higher pH values.[1]

-

Reaction with Lysine: It is important to note that the ε-amino group of lysine side chains will also react with FDNB.[1] This will result in the formation of ε-DNP-lysine, which can be identified chromatographically. If lysine is the N-terminal amino acid, both the α- and ε-amino groups will be derivatized, yielding di-DNP-lysine.

-

Hydrolysis Conditions: Complete hydrolysis of the DNP-protein is essential to liberate the DNP-amino acid. 6 M HCl at elevated temperatures is a standard and effective method for cleaving peptide bonds. The DNP-amino acid linkage is stable under these harsh conditions.[1]

-

Destructive Nature of the Method: A significant limitation of the Sanger method is that the acid hydrolysis step destroys the remainder of the peptide chain.[5] Therefore, it only allows for the identification of the N-terminal residue and cannot be used for sequential sequencing in the way that Edman degradation can.

Beyond N-Terminal Analysis: Other Applications of Sanger's Reagent

While renowned for its role in protein sequencing, FDNB's reactivity with primary amines lends it to other applications in protein chemistry.

Probing Enzyme Active Sites and Modifying Enzyme Activity

FDNB can be used as a tool to identify reactive nucleophilic residues, such as lysine, within the active sites of enzymes. Modification of these residues with the bulky DNP group can lead to a change in enzyme activity, providing insights into the catalytic mechanism.

For example, FDNB has been shown to alter the catalytic properties of Fructose 1,6-diphosphatase.[6] The derivatization of specific amino groups can induce conformational changes that modulate the enzyme's activity and allosteric regulation.

Brief Protocol Outline for Enzyme Modification Studies:

-

Enzyme Preparation: Prepare a solution of the purified enzyme in a suitable buffer (e.g., triethanolamine buffer, pH 7.5).

-

Reaction with FDNB: Add a defined molar excess of FDNB to the enzyme solution. The reaction can be carried out at room temperature for a specific duration (e.g., 10 minutes).

-

Quenching the Reaction: Stop the reaction by adding a strong acid (e.g., H2SO4).

-

Activity Assay: Measure the enzymatic activity of the modified enzyme and compare it to that of the untreated enzyme using a suitable substrate and detection method.

-

Analysis: A significant change in activity suggests that FDNB has modified a functionally important residue. Further analysis, such as mass spectrometry, can be used to identify the site of modification.

Conclusion

Despite the advent of more modern and automated protein sequencing techniques like Edman degradation and mass spectrometry, Sanger's method using FDNB remains a historically significant and conceptually important technique in biochemistry. Its principles laid the foundation for our understanding of proteins as molecules with a defined primary structure. The derivatization protocol is robust and the DNP-amino acids are stable and easily detectable. For laboratories without access to sophisticated sequencing equipment, the Sanger method still offers a viable and educational approach for N-terminal amino acid determination. Furthermore, the reactivity of FDNB continues to be exploited as a chemical probe for studying protein structure and function.

References

-

Brenner, M., & Niederwieser, A. (1960). Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl). Defense Technical Information Center. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. Retrieved from [Link]

- Ghosh, C., et al. (2012). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent.

- Lawniczak, J., et al. (2022). Thin-layer chromatography of DNS amino acids derivatives in systems with silica gel and silanized silica gel plates. Current Issues in Pharmacy and Medical Sciences.

- Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.

- Molnár, I., & Horváth, C. (1977). SEPARATION OF AMINO ACIDS AND PEPTIDES ON NON-POLAR STA- TIONARY PHASES BY HIGH-PERFORMANCE LIQUID CHROMATOGRA.

-

Vaia. (n.d.). Q21P The Sanger method for N-terminus.... Vaia. Retrieved from [Link]

-

Chem.ucla.edu. (n.d.). Illustrated Glossary of Organic Chemistry - Sanger's reagent. Retrieved from [Link]

- S. Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal.

-

The University of Burdwan. (n.d.). Amino acids, proteins and peptides. Royal Society of Chemistry: Education. Retrieved from [Link]

-

G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. Retrieved from [Link]

-

The Science Snail. (2021, November 3). The first protein to be sequenced - Sanger sequencing of insulin. YouTube. Retrieved from [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. vaia.com [vaia.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

DNFB method for identifying N-terminal residues in insulin.

Application Note: N-Terminal Characterization of Insulin Using the Sanger Method (DNFB)

Abstract & Historical Significance

The identification of N-terminal residues is a critical quality attribute (CQA) in the characterization of therapeutic proteins and biosimilars. This Application Note details the protocol for using 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger’s Reagent, to identify the N-terminal amino acids of insulin.[1][2][3]

Historically, this method earned Frederick Sanger the 1958 Nobel Prize in Chemistry, as it allowed him to prove that insulin had a defined chemical sequence rather than being an amorphous colloid.[1] Today, this protocol is modernized using High-Performance Liquid Chromatography (HPLC) to serve as a robust identity test for insulin drug substances, confirming the presence of Glycine (Chain A) and Phenylalanine (Chain B) at the N-termini.

Principle of the Method

Chemical Mechanism

The core of the Sanger method is Nucleophilic Aromatic Substitution .

-

Labeling: Under mild alkaline conditions (pH 8.5–9.0), the free

-amino groups at the N-terminus and the -

Stability: The resulting dinitrophenyl (DNP) bond is stable under acid hydrolysis conditions.[1][3][4]

-